![molecular formula C11H25N3 B3079362 N,N,N'-trimethyl-N'-piperidin-4-ylpropane-1,3-diamine CAS No. 1067660-91-6](/img/structure/B3079362.png)
N,N,N'-trimethyl-N'-piperidin-4-ylpropane-1,3-diamine
Overview
Description
“N,N,N’-trimethyl-N’-piperidin-4-ylpropane-1,3-diamine” is a chemical compound with the molecular formula C11H25N3 . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of “N,N,N’-trimethyl-N’-piperidin-4-ylpropane-1,3-diamine” is 199.34 . The SMILES string representation of the molecule is CN(CCNC)C1CCNCC1 .Physical And Chemical Properties Analysis
“N,N,N’-trimethyl-N’-piperidin-4-ylpropane-1,3-diamine” is a solid . It has a predicted boiling point of 270.40° C at 760 mmHg and a predicted density of 0.94 g/cm3 .Scientific Research Applications
- Application : In petroleum engineering, DTTM has been studied for its ability to foam carbon dioxide (CO₂) in high saline oil formations during CO₂-enhanced oil recovery (EOR). It transitions from a foam-bearing to viscoelastic state at low concentrations under moderate to high saline conditions. Longer tail lengths promote viscoelasticity and shear-thinning behavior, which can improve mobility control during EOR processes .
- Application : VES like DTTM are used in reservoir engineering to control fluid mobility during oil production. By altering the surfactant concentration, they enhance oil displacement efficiency by modifying fluid flow properties .
- Application : This Pd(II) complex, known as Pd(II)@PyPDA: β-CD , serves as a homogeneous catalyst for transfer hydrogenation of carbonyl compounds in water. It enables efficient and environmentally friendly organic transformations .
- Application : Researchers are exploring DTTM-based micelles or nanoparticles for targeted drug delivery, especially in cancer therapy. The amphiphilic nature of DTTM allows it to encapsulate hydrophobic drugs and deliver them selectively to tumor sites .
- Application : Chemists use DTTM as a building block for polymer synthesis. By incorporating DTTM units into polymer chains, they can tailor properties such as solubility, reactivity, and mechanical strength .
- Application : Researchers investigate DTTM as a corrosion inhibitor for metals (e.g., steel) in aggressive environments. It forms protective layers on metal surfaces, reducing corrosion rates .
Enhanced Oil Recovery (EOR) Surfactant
Viscoelastic Fluids for Mobility Control
Water-Soluble Palladium Complex
Biomedical Applications
Polymer Synthesis and Modification
Corrosion Inhibition
properties
IUPAC Name |
N,N,N'-trimethyl-N'-piperidin-4-ylpropane-1,3-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25N3/c1-13(2)9-4-10-14(3)11-5-7-12-8-6-11/h11-12H,4-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQCSCBIGWYJBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C)C1CCNCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N'-trimethyl-N'-piperidin-4-ylpropane-1,3-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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